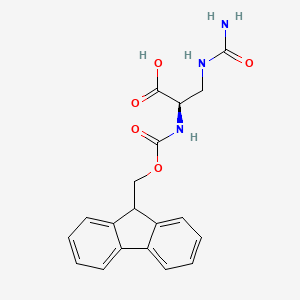

Fmoc-D-Alb-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Fmoc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “Fmoc-D-Ala-OH” and has a molecular formula of C18H17NO4 . Its molar mass is 311.33 g/mol . It is used as a building block for solid phase peptide synthesis .

Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .

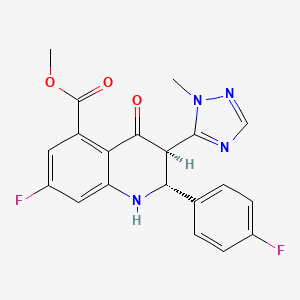

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H19N3O5 . The InChI representation of the molecule is InChI=1S/C19H19N3O5/c20-18 (25)21-9-16 (17 (23)24)22-19 (26)27-10-15-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)15/h1-8,15-16H,9-10H2, (H,22,26) (H,23,24) (H3,20,21,25) .

Chemical Reactions Analysis

This compound is used in peptide synthesis, which is a complex process involving multiple steps . For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . Mass spectrometry is often used to assess the accuracy of peptide synthesis and to validate the identity of the synthesized peptides .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 131 Ų .

Aplicaciones Científicas De Investigación

Peptide Synthesis and Structural Analysis Fmoc-D-Alb-OH plays a crucial role in the stepwise solid-phase synthesis of peptides, acting as an N-α-protecting group. Its deprotection, monitored by near-infrared Fourier-transform Raman spectroscopy, is essential for understanding peptide chain formation and secondary structure, revealing its impact on promoting mainly a β-sheet conformation (Larsen et al., 1993).

Nanotechnology and Material Science In the field of nanotechnology and material science, Fmoc-decorated self-assembling building blocks, including this compound derivatives, are explored for their antibacterial and anti-inflammatory capabilities. These nanoassemblies show promise in developing enhanced composite materials for biomedical applications, demonstrating significant inhibition of bacterial growth without cytotoxic effects on mammalian cells (Schnaider et al., 2019).

Analytical Chemistry Applications this compound derivatives are utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of amino acids. The derivatization with Fmoc enhances the detection and quantification capabilities, offering high throughput and reproducibility in analyzing protein hydrolysates for identification purposes (Ou et al., 1996).

Biomedical Engineering The self-assembly properties of this compound derivatives into hydrogels are investigated for their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. These hydrogels, characterized by their mechanical and fluorescence properties, facilitate the stabilization and delivery of therapeutic agents within the body (Roy & Banerjee, 2011).

Enzymatic Studies and Biochemical Applications Enzymatic dephosphorylation studies using this compound derivatives provide insights into the control of hydrogel stiffness and molecular arrangements, highlighting their potential for three-dimensional cell culture and other biochemical applications (Thornton et al., 2009).

Mecanismo De Acción

Target of Action

Fmoc-D-Alb-OH, also known as Fmoc-D-Alanine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis involves a series of biochemical reactions. The Fmoc group is introduced to the amine group of an amino acid, forming a carbamate . This carbamate then undergoes a series of reactions during peptide synthesis, with the Fmoc group serving to protect the amine. Once the peptide synthesis is complete, the Fmoc group is removed using a base .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . This leads to the production of peptides with the desired sequence and structure.

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution is critical, as the Fmoc group is removed by a base . The temperature and solvent used can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the fluorenyl group of this compound has a strong absorbance in the ultraviolet region, which can be useful for monitoring the coupling and deprotection reactions .

Safety and Hazards

Direcciones Futuras

The use of Fmoc-D-Alb-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is ongoing research into improving peptide quality, synthesis time, and exploring novel synthetic targets . The development of DNA-encoded chemical libraries (DECLs) of peptides is a promising area of future research .

Propiedades

IUPAC Name |

(2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSICSLZBMDMQRC-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)

![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)